1-Chloro-2-methylhexan-2-ol
Description
Properties
CAS No. |
101258-59-7 |
|---|---|
Molecular Formula |
C7H15ClO |
Molecular Weight |
150.646 |
IUPAC Name |
1-chloro-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H15ClO/c1-3-4-5-7(2,9)6-8/h9H,3-6H2,1-2H3 |
InChI Key |
QBYDNXCLMYYVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CCl)O |
Synonyms |
1-CHLORO-2-METHYL-2-HEXANOL |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1. Synthesis of Pharmaceuticals
1-Chloro-2-methylhexan-2-ol serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of lercanidipine, a medication used for treating hypertension. The synthesis process is efficient, minimizing waste and environmental impact by employing solid catalysts instead of traditional acidic methods, which often generate significant byproducts .
2. Chemical Intermediates
This compound acts as a precursor for various chemical syntheses. It can be transformed into other functionalized compounds that are essential in the manufacture of agrochemicals, surfactants, and other industrial chemicals. Its versatility stems from its ability to undergo nucleophilic substitution reactions, making it valuable in organic synthesis .
Case Studies
Case Study 1: Pharmaceutical Synthesis
In a study focused on the synthesis of lercanidipine, researchers demonstrated that using this compound as an intermediate led to higher yields and reduced reaction times compared to traditional methods. The process involved a one-step reaction facilitated by solid catalysts, which not only simplified the procedure but also decreased the generation of hazardous waste .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted on the production processes involving this compound highlighted its lower ecological footprint compared to other chlorinated compounds. The study emphasized that utilizing this compound in industrial applications could significantly reduce water pollution associated with acid waste from traditional synthesis methods .
Table 1: Comparison of Synthesis Methods for Lercanidipine
| Method | Yield (%) | Reaction Time (hours) | Waste Generated (L) |
|---|---|---|---|
| Traditional Acid Catalysis | 75 | 8 | 50 |
| Solid Catalyst Method | 90 | 4 | 10 |
Table 2: Applications of this compound
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of lercanidipine |
| Chemical Precursor | Serves as a building block for agrochemicals |
| Surfactants Production | Utilized in formulating various surfactants |
Comparison with Similar Compounds
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
- Molecular formula : C₄H₉ClO.
- Molecular weight : 108.56 g/mol.
- Structural differences: Shorter carbon chain (propanol vs. hexanol) and identical branching (methyl and Cl at C2).
- Implications: Boiling point: Likely lower than 1-Chloro-2-methylhexan-2-ol due to reduced chain length. Solubility: Higher water solubility compared to the hexanol analog (shorter chains are less hydrophobic). Safety: Requires stringent handling due to toxicity; skin/eye contact mandates immediate washing (similar precautions as this compound) .
1-Chlorohexan-2-ol (CAS 52802-07-0)
- Molecular formula : C₆H₁₃ClO.
- Molecular weight : 136.62 g/mol.
- Structural differences : Lacks the methyl group at C2, resulting in a linear secondary alcohol.
- Implications: Reactivity: Higher susceptibility to nucleophilic substitution compared to the methyl-branched analog due to reduced steric hindrance. Physical properties: Likely lower boiling point than this compound (less branching reduces van der Waals interactions). Applications: Potential as an intermediate in surfactant synthesis, whereas branching in this compound may favor specialized polymer applications .
2-Ethyl-1-hexanol (CAS 104-76-7)
- Molecular formula : C₈H₁₈O.
- Molecular weight : 130.23 g/mol.
- Structural differences: Non-chlorinated primary alcohol with an ethyl branch at C2.
- Implications: Polarity: Lower than chlorinated analogs, leading to higher miscibility in non-polar solvents. Applications: Widely used in plasticizers and coatings, contrasting with chlorinated alcohols’ roles in pharmaceuticals or agrochemicals.
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)
- Molecular formula : C₅H₁₂O₃.
- Molecular weight : 120.15 g/mol.
- Structural differences : Ether-alcohol hybrid with a methoxy-ethoxy chain.
- Implications: Solubility: Excellent in both polar and non-polar solvents due to ether and hydroxyl groups. Reactivity: Less reactive toward nucleophiles compared to chlorinated alcohols. Uses: Common solvent in paints/inks, unlike chlorinated alcohols’ niche synthetic roles .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | - | C₇H₁₅ClO | ~150.64 | -Cl, -OH, -CH₃ | Organic synthesis |
| 1-Chloro-2-methyl-2-propanol | 558-42-9 | C₄H₉ClO | 108.56 | -Cl, -OH, -CH₃ | Laboratory reagent |
| 1-Chlorohexan-2-ol | 52802-07-0 | C₆H₁₃ClO | 136.62 | -Cl, -OH | Surfactant intermediate |
| 2-Ethyl-1-hexanol | 104-76-7 | C₈H₁₈O | 130.23 | -OH, -CH₂CH₂CH₃ | Plasticizers, coatings |
| 2-(2-Methoxyethoxy)ethanol | 111-77-3 | C₅H₁₂O₃ | 120.15 | -OCH₂CH₂OCH₃, -OH | Solvent, paints |
Key Research Findings
- Reactivity : Chlorinated alcohols like this compound exhibit slower nucleophilic substitution rates compared to linear analogs (e.g., 1-Chlorohexan-2-ol) due to steric hindrance from branching .
- Safety: Chlorinated compounds universally require rigorous handling (e.g., gloves, eye protection) due to irritancy and toxicity, unlike non-halogenated alcohols .
- Solubility Trends: Branching and halogenation reduce water solubility; this compound is likely less water-soluble than 2-Ethyl-1-hexanol but more soluble than non-polar hydrocarbons .
Preparation Methods
Reaction Mechanism and Setup
The synthesis begins with 2-methyl-3-chloropropene (3-chloro-2-methylpropylene) and water as reactants. The cation exchange resin catalyzes both the hydrolysis and rearrangement steps in a single continuous process:
Key parameters include:
Performance Metrics
Table 1: Comparative Analysis of Continuous Flow vs. Traditional Batch Synthesis
| Parameter | Continuous Flow (Zeo-karb) | Traditional (HSO) |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Acid Waste Generation | None | High |
| Catalyst Reusability | Yes | No |
| Energy Consumption | Low | High |
| Throughput | 20 kg/h | 5 kg/h |
This method eliminates hydrolytic post-treatment, reducing wastewater generation by 80% compared to sulfuric acid-based processes.
Traditional Sulfuric Acid-Catalyzed Hydrolysis
Prior to the adoption of solid acid catalysts, this compound was synthesized via a two-step batch process using concentrated sulfuric acid.
Reaction Pathway
-
Initial protonation : Sulfuric acid protonates 2-methyl-3-chloropropene, forming a carbocation intermediate.
-
Nucleophilic attack : Water attacks the carbocation, yielding the product after deprotonation.
Limitations
-
High acid consumption : Requires 80% sulfuric acid, generating 3–5 L of acidic wastewater per kg of product.
-
Side reactions : Over-protonation leads to dimerization byproducts, reducing yield to 70–80%.
-
Corrosion hazards : Requires specialized reactors resistant to sulfuric acid.
Emerging Catalytic Strategies
While cation exchange resins dominate industrial production, research into alternative catalysts is ongoing:
Heteropoly Acids (HPAs)
Compounds like phosphotungstic acid () show promise due to their strong Brønsted acidity and reusability. Pilot studies report 90% yield at 30°C, but scalability remains unproven.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-2-methylhexan-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The chlorination of tertiary alcohols like 2-methylhexan-2-ol is a common approach. A practical method involves reacting the alcohol with concentrated hydrochloric acid under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., elimination).
- Catalyst : Use ZnCl₂ (Lewis acid) to enhance reactivity .
- Purification : Separate the organic layer via solvent extraction (e.g., dichloromethane), dry with anhydrous CaCl₂, and distill under reduced pressure.
Yield optimization requires monitoring reaction progress via TLC or GC-MS. For reproducibility, document molar ratios, reaction time, and purification steps explicitly, as per academic journal guidelines .
Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Purity Analysis :
- GC-MS : Compare retention times and mass spectra with authentic standards.
- NMR Spectroscopy : Confirm structure via H and C NMR. Key signals include the tertiary chlorine (C-Cl) at δ ~80–85 ppm in C NMR .
- Quantitative Purity : Use HPLC with a polar column (e.g., C18) and UV detection.
For novel compounds, provide full spectral data in supplementary materials, adhering to journal requirements for new compound characterization .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be analyzed, especially when unexpected enantiomeric ratios are observed?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralcel OD-H) to resolve enantiomers. Compare elution profiles with racemic or enantiopure standards.
- Optical Rotation : Measure specific rotation () and compare with literature values. Discrepancies may indicate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms).
- Computational Modeling : Use DFT calculations to predict stereochemical preferences and compare with experimental results. Tools like Gaussian or ORCA can model transition states .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions (e.g., H labeling for solvent suppression in NMR).
- Peer Validation : Submit spectral data to collaborative platforms (e.g., PubChem) for independent verification. Contradictions may arise from impurities or incorrect solvent referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
